BDP8900
Description
Properties
CAS No. |
2226507-05-5 |
|---|---|
Molecular Formula |
C19H23N5S |
Molecular Weight |
353.49 |
IUPAC Name |
(S)-2-(4-(1,8-Diazaspiro[5.5]undecan-8-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole |
InChI |
InChI=1S/C19H23N5S/c1-2-7-23-19(5-1)6-3-10-24(13-19)15-4-8-20-17-16(15)14(12-22-17)18-21-9-11-25-18/h4,8-9,11-12,23H,1-3,5-7,10,13H2,(H,20,22)/t19-/m0/s1 |
InChI Key |
AZYKATVQZWSITP-IBGZPJMESA-N |
SMILES |
C1(C2=CNC3=NC=CC(N(CCC4)C[C@@]54CCCCN5)=C32)=NC=CS1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP8900; BDP-8900; BDP 8900 |
Origin of Product |
United States |
Upstream Regulatory Mechanisms and Gtpase Dependent Activation E.g., Cdc42
The activation of MRCKs is tightly controlled by upstream signaling molecules, primarily the small GTPase, Cell division control protein 42 homolog (Cdc42). researchgate.netnih.gov Like other Rho GTPases, Cdc42 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. microbialcell.com The transition to the active state is catalyzed by guanine (B1146940) nucleotide exchange factors (GEFs). microbialcell.com
Once in its active, GTP-bound form, Cdc42 interacts with a variety of downstream effector proteins, including the MRCK kinases. researchgate.net MRCKs possess a conserved Cdc42/Rac interactive binding (CRIB) motif, which facilitates this direct interaction. researchgate.net While Cdc42 is the primary activator, it has been suggested that other GTPases, such as Rac1, may also be involved in MRCK regulation. researchgate.net The binding of active Cdc42 to MRCK is thought to induce a conformational change in the kinase, relieving autoinhibition and stimulating its catalytic activity. nih.gov This GTPase-dependent activation mechanism ensures that MRCK activity is spatially and temporally confined to specific cellular locations where active Cdc42 is present, such as the leading edge of migrating cells. nih.gov The use of inhibitors like BDP8900 has been instrumental in confirming that the downstream effects on cell morphology and invasion are indeed mediated by the kinase activity of MRCK following its activation. cancer-research-network.commedchemexpress.com
Downstream Effector Proteins and Substrate Phosphorylation
Historical Context of Small Molecule Inhibitor Development for MRCK Kinases
Historically, research into MRCK kinases lagged behind that of ROCK kinases, partly because ROCK inhibitors were discovered earlier, facilitating more extensive study of ROCK biology. nih.govnih.govresearchgate.net Early inhibitors often showed mixed activity against both MRCK and ROCK, or lacked sufficient potency and selectivity, limiting their utility as precise chemical biology tools. nih.gov The need for highly potent and selective MRCK inhibitors was recognized as essential to fully understand their contributions to cellular processes and disease pathogenesis. aacrjournals.orgnih.gov
Fragment-Based Screening and Structure-Guided Elaboration Leading to this compound Identification
The discovery of this compound, along with the related compound BDP9066, was a significant step in addressing the need for selective MRCK inhibitors. This process began with a focused fragment library screen utilizing a biochemical assay for MRCKβ. aacrjournals.orgnih.govaacrjournals.org Fragment-based screening (FBS), also known as fragment-based drug discovery (FBDD), is a method that identifies small chemical fragments that bind weakly to a target, which are then grown or combined to produce higher-affinity ligands. nih.govwikipedia.org Following the initial screening, a ligand-efficient 7-azaindole-3-carbonitrile fragment hit was identified. aacrjournals.orgnih.gov Structure-guided elaboration of this fragment, prioritizing selectivity for MRCK over related kinases, led to the discovery of this compound and BDP9066. aacrjournals.orgnih.govaacrjournals.orgnih.govjensenlab.org This approach, combining fragment screening with structural information to guide chemical synthesis, was instrumental in optimizing the compounds for potency and selectivity, particularly over closely related kinases like ROCK1 and ROCK2. researchgate.netnih.govnih.gov
In Vitro Kinase Activity Inhibition Profile of this compound
This compound has been characterized through in vitro kinase assays to define its potency and selectivity against MRCK kinases and other related enzymes. aacrjournals.orgresearchgate.netnih.govaacrjournals.orgresearchgate.net
Quantitative Assessment of Potency and Selectivity against MRCKα and MRCKβ
This compound is a potent inhibitor of both MRCKα and MRCKβ. aacrjournals.orgmedchemexpress.commedchemexpress.com In vitro kinase assays performed at 1 µM ATP, which approximates the ATP Km values for these kinases under the assay conditions, demonstrated dose-dependent inhibition of MRCKα and MRCKβ activity by this compound. nih.govaacrjournals.org Quantitative assessment revealed high potency against both isoforms. nih.govmedchemexpress.com
Comparative Selectivity Profiling against Closely Related AGC Kinases (e.g., ROCK1, ROCK2, DMPK)
A key characteristic of this compound is its selectivity for MRCK kinases over closely related AGC family kinases, including ROCK1 and ROCK2. aacrjournals.orgresearchgate.netnih.govaacrjournals.orgnih.govfrontiersin.org In vitro kinase assays showed significantly greater selectivity for MRCK kinases compared to ROCK kinases. nih.govaacrjournals.org Cell-based assays measuring the inhibition of myosin light chain 2 (MLC2) phosphorylation, a downstream substrate of both MRCK and ROCK kinases, further confirmed this selectivity. In these assays, this compound demonstrated markedly greater selectivity for MRCKβ relative to ROCK1 or ROCK2. aacrjournals.orgresearchgate.netnih.govaacrjournals.org
Selectivity profiling against a broader panel of kinases, including 115 different kinases, was also conducted. At a concentration of 1 µM, the majority of these kinases were largely unaffected by this compound. aacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.net While some inhibition was observed for certain kinases, including DMPK, detailed dose-response analyses confirmed that this compound maintained marked selectivity for MRCK kinases compared to most other kinases tested. researchgate.netaacrjournals.orgnih.govresearchgate.net
The following table summarizes representative in vitro inhibition data for this compound against MRCKα, MRCKβ, ROCK1, and ROCK2:
| Kinase | IC50 (nM) at 1 µM ATP |
| MRCKα | Data not explicitly provided as IC50 in snippets, but described as potent. |
| MRCKβ | Data not explicitly provided as IC50 in snippets, but described as potent. |
| ROCK1 | Significantly higher than MRCK kinases aacrjournals.orgresearchgate.netnih.govaacrjournals.org |
| ROCK2 | Significantly higher than MRCK kinases aacrjournals.orgresearchgate.netnih.govaacrjournals.org |
Note: Specific IC50 values for this compound against MRCKα and MRCKβ at 1 µM ATP were not found as explicit numerical data in the provided search snippets, although the compound is consistently described as potent against these targets.
Determination of Inhibition Kinetics (e.g., Ki values)
Inhibition kinetics, specifically Ki values, were determined for this compound against MRCKα and MRCKβ. Using experimentally determined ATP Km values and the Cheng-Prusoff equation, calculated Ki values revealed high affinities for both MRCKα and MRCKβ. nih.govnih.gov These affinities were substantially greater for the MRCK kinases compared to ROCK1 or ROCK2. nih.govnih.gov
The following table presents reported Ki values for this compound:
| Kinase | Ki (nM) | Fold Selectivity vs. ROCK1/ROCK2 |
| MRCKα | 0.030 nih.gov | 318 to 2371 fold greater than ROCK1 or ROCK2 (for both compounds, this compound and BDP9066) nih.gov |
| MRCKβ | 0.024 nih.gov | 318 to 2371 fold greater than ROCK1 or ROCK2 (for both compounds, this compound and BDP9066) nih.gov |
Note: The fold selectivity range is reported for both this compound and BDP9066 collectively against ROCK1 or ROCK2. Specific individual fold selectivity values for this compound against ROCK1 and ROCK2 were not found as explicit numerical data in the provided search snippets.
Cellular and Subcellular Mechanisms of Bdp8900 Action
Impact on Substrate Phosphorylation Dynamics
BDP8900 reduces the phosphorylation of MRCK substrates. medchemexpress.commedkoo.comnih.govaacrjournals.orgpdbj.orgaacrjournals.orgbiorbyt.comszabo-scandic.comglixxlabs.com This reduction in substrate phosphorylation is a direct consequence of its inhibitory action on MRCKα and MRCKβ kinase activity. probechem.commedchemexpress.comchemsrc.comnih.govaacrjournals.org
Modulation of Myosin Light Chain Phosphorylation in Cellular Contexts
A key substrate of MRCK, along with ROCK kinases, is the regulatory myosin light chain (MLC). ximbio.comresearchgate.net Phosphorylation of class 2 regulatory myosin light chains (MLC2) on Thr18 and Ser19 residues is a crucial event in promoting actin-myosin contractility in non-muscle cells, which activates myosin ATP activity. aacrjournals.org this compound has been shown to inhibit MLC2 phosphorylation in cells expressing inducible MRCKβ, ROCK1, or ROCK2 kinase domains. nih.govaacrjournals.org Specifically, this compound demonstrated significantly higher selectivity for inhibiting MLC2 phosphorylation mediated by MRCKβ compared to ROCK1 or ROCK2 in MDA-MB-231 human breast cancer cells. ximbio.comresearchgate.net One study reported over 562-fold selectivity for MRCKβ relative to ROCK1 or ROCK2 in this context. ximbio.comresearchgate.net
Identification and Monitoring of MRCKα Autophosphorylation (e.g., S1003) as a Pharmacodynamic Marker
Mass spectrometry has identified MRCKα S1003 as an autophosphorylation site. nih.govaacrjournals.orgpdbj.orgaacrjournals.org This discovery enabled the development of a phosphorylation-sensitive antibody tool to monitor MRCKα status in tumor specimens and evaluate on-target drug action in tissues. nih.govaacrjournals.orgpdbj.orgaacrjournals.org Studies using topical treatments of BDP9066 (a related MRCK inhibitor) in a murine model of squamous cell carcinoma demonstrated a reduction in MRCKα S1003 autophosphorylation, correlating with reduced skin papilloma outgrowth. nih.govaacrjournals.orgpdbj.orgaacrjournals.org This validates MRCKα S1003 autophosphorylation as a pharmacodynamic biomarker for MRCKα activity. nih.govaacrjournals.orgpdbj.orgaacrjournals.org
Consequences for Cellular Morphological Changes and Cytoskeletal Reorganization
Inhibition of MRCK activity by this compound leads to morphological changes in cancer cells. medchemexpress.commedkoo.comnih.govaacrjournals.orgpdbj.orgaacrjournals.orgbiorbyt.comszabo-scandic.comglixxlabs.com MRCK and ROCK kinases contribute to the structural framework determining cell shape and the physical force driving biological activities like adhesion, migration, and cell division through their regulation of the actin-myosin cytoskeleton. nih.govaacrjournals.org Treatment of squamous cell carcinoma (SCC) cells with BDP9066, a compound with similar activity to this compound, induced changes in cell morphology and decreased bundling of filamentous actin. nih.govfrontiersin.org
Inhibition of Cell Motility and Invasive Phenotypes in In Vitro Models
This compound inhibits the motility and invasive character of cancer cells in in vitro models. medchemexpress.commedkoo.comnih.govaacrjournals.orgpdbj.orgaacrjournals.orgbiorbyt.comszabo-scandic.comglixxlabs.com Cell migration and invasion are critical processes in cancer progression and metastasis. frontiersin.org MRCK contributes to tumor cell invasiveness and may be an important driver of metastasis. ximbio.com Studies have shown that the actin-myosin contractility required for the invasion of three-dimensional extracellular protein matrices by MDA-MB-231 breast cancer cells and the collective invasion of SCC cells through 3D collagen matrices are dependent on MRCK signaling. ximbio.com this compound, as a potent MRCK inhibitor, disrupts these processes. medchemexpress.commedkoo.comximbio.combiorbyt.comglixxlabs.com
Anti-Proliferative Effects and Impact on Cell Viability in Diverse Cancer Cell Lines
This compound displays consistent anti-proliferative effects across a wide range of human cancer cell lines. probechem.commedchemexpress.comchemsrc.comnih.govaacrjournals.orgpdbj.orgaacrjournals.orgaacrjournals.orgresearchgate.netdbtindia.gov.inresearchgate.net In a screen of over 750 human cancer cell lines from more than 40 different cancer types, this compound showed the greatest activity in hematological cancer cells. chemsrc.comnih.govaacrjournals.orgpdbj.orgaacrjournals.orgresearchgate.net The anti-proliferative effect of this compound is strongly supported to be due to on-target inhibition of MRCK activity. nih.govaacrjournals.org
Data on the sensitivity of various cancer cell types to this compound has been reported. In a screen of 757 cancer cell lines, 10 cancer types were significantly sensitive and 6 were significantly resistant to this compound relative to all cancer cell lines tested. researchgate.net
Table 1: Sensitivity of Cancer Cell Types to this compound
| Sensitivity to this compound (Relative to all cancer cell lines) | Number of Cancer Types |
| Significantly Sensitive | 10 |
| Significantly Resistant | 6 |
*Based on data from a screen of 757 cancer cell lines researchgate.net.
Preclinical Investigation of Bdp8900 in Experimental Disease Models
Application in In Vitro Cellular Models
The initial evaluation of BDP8900's anti-cancer potential has been extensively carried out using various in vitro cellular models. These systems allow for controlled investigation of the compound's effects on cancer cell morphology, proliferation, and invasion. aacrjournals.orgnih.gov
Two-Dimensional and Three-Dimensional Cell Culture Systems for Functional Assays
Traditional two-dimensional (2D) cell cultures have been instrumental in the initial characterization of this compound. biocompare.com However, the scientific community increasingly recognizes that three-dimensional (3D) cell culture models more accurately mimic the complex microenvironment of in vivo tumors. researchgate.netinsphero.comnih.gov These 3D models, such as spheroids, provide a more physiologically relevant context to study cellular behaviors like cell-to-cell communication and migration. insphero.complos.org
In studies involving MRCK inhibition, both 2D and 3D culture systems have been employed. For instance, treatment of squamous cell carcinoma (SCC) cells with MRCK inhibitors led to noticeable morphological changes and decreased bundling of filamentous actin. nih.gov The invasive capabilities of MDA-MB-231 breast cancer cells in 3D extracellular protein matrices were found to be dependent on MRCK signaling. ximbio.com Similarly, the collective invasion of SCC cells through 3D collagen matrices was also shown to be reliant on MRCK. ximbio.com The transition to 3D models is considered a crucial step in bridging the gap between monolayer cell culture and in vivo studies for anti-cancer drug discovery. plos.org
High-Throughput Cell Line Screening for Sensitivity Identification
To understand the breadth of its anti-cancer activity, this compound was subjected to high-throughput screening (HTS) across a large panel of human cancer cell lines. aacrjournals.orgnih.gov Such large-scale screens are critical for identifying cancer types that are most sensitive to a particular compound and for discovering potential biomarkers of response. theprismlab.orgtheprismlab.orgnih.gov
In a comprehensive screen of over 750 human cancer cell lines, representing more than 40 different cancer types, this compound and a related compound, BDP9066, demonstrated consistent anti-proliferative effects. aacrjournals.orgnih.gov The most significant activity was observed in hematological cancer cell lines. aacrjournals.orgnih.gov This broad screening approach helps to prioritize indications for further preclinical and clinical development. nih.gov The use of advanced HTS technologies, which can handle a high density of samples in formats like the 1536-well plate, accelerates the discovery of novel anti-cancer molecules. illinois.edu
Genetic Perturbation Approaches (e.g., CRISPR/Cas9-Mediated Gene Knockout) in Cellular Systems
Genetic perturbation techniques, particularly CRISPR/Cas9-mediated gene editing, have become invaluable tools in target validation and in understanding the mechanism of action of new drugs. nih.govnih.govcrisprtx.com This technology allows for the precise knockout of specific genes to study the resulting phenotypic changes and how they relate to drug sensitivity. nih.goveuropa.eu
While specific studies detailing the use of CRISPR/Cas9 to investigate resistance or sensitivity mechanisms to this compound are not yet prevalent in the provided search results, the methodology is highly relevant. For example, CRISPR/Cas9 could be used to knock out MRCKα or MRCKβ to mimic the pharmacological inhibition by this compound and confirm that the observed cellular effects are indeed on-target. Such genetic approaches are essential for validating the role of MRCK as a therapeutic target in cancer. europa.eu
Evaluations in In Vivo Animal Models
Following promising in vitro results, the efficacy of this compound has been assessed in various animal models of cancer. These in vivo studies are critical for evaluating a compound's therapeutic potential in a whole-organism context, including its effects on tumor growth and metastasis. nih.govnih.gov
Assessment of this compound Efficacy in Murine Cancer Models (e.g., Squamous Cell Carcinoma, Glioma, Ovarian Cancer, Breast Cancer)
This compound and related MRCK inhibitors have demonstrated therapeutic effects in several murine cancer models. researchgate.netmdpi.com
Squamous Cell Carcinoma (SCC): In a two-stage chemical carcinogenesis model of murine SCC, topical application of an MRCK inhibitor significantly reduced the outgrowth of skin papillomas. aacrjournals.orgnih.gov This was accompanied by a reduction in the autophosphorylation of MRCKα, confirming target engagement in the tissue. aacrjournals.orgnih.gov Elevated expression of MRCKβ has also been linked to Ras-driven SCC development in genetically engineered mouse models. ximbio.com
Glioma, Ovarian, and Breast Cancer: Pharmacological inhibition of MRCK has shown beneficial therapeutic effects in cell-based and in vivo studies of glioma and ovarian cancer. researchgate.netmdpi.com In breast cancer, specifically the MDA-MB-231 cell line, this compound showed high selectivity for MRCK over the related ROCK kinases in inhibiting myosin light-chain phosphorylation. ximbio.comresearchgate.net Gene expression signatures involving MRCKβ have been associated with a poor prognosis and increased metastasis in breast cancer. ximbio.com
Table 1: Summary of this compound In Vivo Efficacy in Murine Cancer Models
| Cancer Model | Key Findings |
|---|---|
| Squamous Cell Carcinoma | Reduced skin papilloma outgrowth. aacrjournals.orgnih.gov |
| Glioma | Reported therapeutic benefits with MRCK inhibition. researchgate.netmdpi.com |
| Ovarian Cancer | Reported therapeutic benefits with MRCK inhibition. researchgate.netmdpi.com |
Analysis of Effects on Primary Tumor Progression and Metastatic Dissemination
A key aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. The inhibition of MRCK by compounds like this compound has been shown to interfere with these processes.
Inhibition of MRCK leads to changes in cancer cell morphology and inhibits their motility and invasive characteristics. aacrjournals.orgmedkoo.com Studies have demonstrated that MRCK signaling is essential for the invasion of breast cancer cells and the collective invasion of SCC cells in 3D models. ximbio.com In a mouse model of SCC, topical treatment with an MRCK inhibitor not only reduced tumor growth but also decreased MRCKα activation. nih.gov These findings suggest that targeting MRCK with inhibitors like this compound could be a valid strategy to control both primary tumor growth and metastatic spread. aacrjournals.orgnih.gov
Monitoring of Pharmacodynamic Biomarkers in Preclinical Tissue Specimens
Pharmacodynamic (PD) biomarkers are crucial in preclinical research to confirm that a therapeutic agent reaches its intended target and exerts a biological effect. chdifoundation.orgnih.gov For the MRCK inhibitor this compound, a key PD biomarker was identified and utilized in preclinical tissue analysis to monitor drug activity. researchgate.netnih.gov
Researchers identified the autophosphorylation site of MRCKα at serine 1003 (S1003) using mass spectrometry. nih.gov This discovery enabled the development of a phosphorylation-sensitive antibody specifically targeting this site. nih.gov This tool proved essential for reporting on the status of MRCKα activity within tumor specimens. nih.gov
In a two-stage chemical carcinogenesis model of murine squamous cell carcinoma (SCC), topical application of MRCK inhibitors demonstrated a significant reduction in MRCKα S1003 autophosphorylation in skin papillomas. nih.govaacrjournals.org The validation of this phospho-selective antibody provided a direct method to monitor the pharmacodynamic effects of the drug in tissue samples, confirming target engagement and inhibition. researchgate.netnih.govaacrjournals.org This approach of using biomarkers in biopsy material provides a quantitative measure of the drug response at the target site. nih.gov
Table 1: Pharmacodynamic Biomarker for this compound
| Biomarker | Analytical Method | Tissue Application | Finding |
|---|---|---|---|
| Phospho-MRCKα (S1003) | Immunohistochemistry, Immunoblotting | Murine Squamous Cell Carcinoma (SCC) skin tissue | Topical treatment with MRCK inhibitors reduced p-MRCKα (S1003) levels, confirming target engagement. nih.govaacrjournals.org |
Studies Utilizing MRCK Gene Knockout Animal Models to Elucidate Biological Roles
To understand the biological functions of the kinases targeted by this compound, researchers have utilized MRCK gene knockout and knockdown models. While studies specifically applying this compound to these models are not detailed, the models themselves have been instrumental in elucidating the roles of MRCKα and MRCKβ, thereby providing a rationale for their inhibition.
The generation of the first MRCKα knockout mice suggested a critical role for this kinase in embryogenesis. europa.eu Further studies involving the silencing or knockdown of MRCK have implicated these kinases in the regulation of cell motility and invasiveness, key processes in cancer progression. researchgate.net For instance, MRCK knockdown alone was sufficient to decrease the 3D invasion capacity of squamous cell carcinoma (SCC) cells. aacrjournals.org These findings highlight MRCK as a significant regulator of actomyosin (B1167339) contractility and cell invasion, positioning it as a druggable target in several cancers. researchgate.net The effects observed in these genetic models align with the outcomes of pharmacological inhibition by compounds like this compound, such as the inhibition of cancer cell motility and invasion. nih.gov
Advanced Analytical Methodologies Employed in Preclinical Research
The preclinical investigation of this compound has been supported by a range of advanced analytical methodologies. These techniques are essential for hypothesis-testing studies, ensuring that data is accurate, reliable, and provides a clear understanding of the drug's mechanism and effects. esr-research.com Rigorous study design and the application of sophisticated analytical tools are critical for the successful translation of preclinical findings. nih.govnih.gov
Mass Spectrometry for Proteomic and Phosphoproteomic Analysis
Mass spectrometry (MS) has become an indispensable tool in proteomics for identifying and characterizing proteins and their post-translational modifications (PTMs). nih.gov In the research surrounding this compound, MS played a pivotal role in phosphoproteomic analysis. nih.gov
Specifically, mass spectrometry was employed to identify MRCKα S1003 as a key autophosphorylation site. nih.gov This type of "bottom-up" proteomics, which involves the analysis of peptides after protein digestion, is a workhorse for proteomic analysis. nih.gov Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation, are used to fragment peptides and determine their sequence, allowing for the precise localization of phosphorylation sites. nih.gov This critical piece of information was the foundation for developing a specific tool to measure the pharmacodynamic effects of this compound. nih.gov
Development and Validation of Phospho-Specific Antibody Tools
Phospho-specific antibodies are powerful reagents that detect not just the presence of a protein, but its activation state at a specific phosphorylation site. nih.govantibodiesinc.com The development of these tools requires expert antigen design and specialized purification techniques. antibodiesinc.com
Following the identification of the MRCKα S1003 autophosphorylation site by mass spectrometry, a phospho-selective antibody was developed and validated. nih.govresearchgate.net The process typically involves synthesizing a peptide corresponding to the sequence around the phosphorylated residue, which is then used to immunize animals to generate antibodies. nih.gov The resulting antiserum is then purified to ensure it specifically recognizes the phosphorylated form of the protein and not the non-phosphorylated version. nih.gov This validated antibody was subsequently used in immunoassays to monitor how this compound treatment affects MRCKα activity in preclinical models, serving as a direct measure of the drug's on-target effect. researchgate.netnih.gov
Quantitative Immunoblotting Techniques for Protein and Phosphoprotein Detection
Quantitative immunoblotting, or Western blotting, is a widely used technique to measure relative changes in protein and phosphoprotein levels. cytivalifesciences.comthermofisher.com This method was used to assess the impact of this compound on downstream signaling pathways. researchgate.net
Research showed that this compound selectively inhibited MRCKβ over ROCK1 and ROCK2, which was demonstrated by measuring the inhibition of myosin light chain phosphorylation (pMLC2) in engineered human breast cancer cells. researchgate.net Quantitative analysis of immunoblots relies on densitometry, which measures the signal intensity of protein bands. cytivalifesciences.combio-rad.com For accurate quantification, the signal must be within the linear dynamic range of the detection method, and normalization is required to correct for variations in sample loading. cytivalifesciences.comthermofisher.com This can be achieved by comparing the target protein signal to an internal loading control, such as a housekeeping protein or a total protein stain. thermofisher.comlicorbio.com These quantitative techniques provided precise data on the selectivity and cellular effects of this compound.
Table 2: this compound Selectivity Profile
| Target Kinase | Selectivity vs. This compound | Analytical Method |
|---|---|---|
| MRCKβ | High | Inhibition of pMLC2 in engineered MDA-MB-231 cells researchgate.net |
| ROCK1 | >562-fold less sensitive than MRCKβ | Inhibition of pMLC2 in engineered MDA-MB-231 cells researchgate.net |
| ROCK2 | >562-fold less sensitive than MRCKβ | Inhibition of pMLC2 in engineered MDA-MB-231 cells researchgate.net |
Computational and Structural Biology Perspectives on Bdp8900 Interactions
Application of Structure-Guided Drug Design Principles in BDP8900 Development
Structure-guided drug design (SGDD) is a cornerstone of modern medicinal chemistry, enabling the development of highly potent and selective therapies by leveraging the three-dimensional structural information of biological targets. biocryst.comgardp.org This approach was central to the evolution of this compound. The process, often described as "structure-guided fragment elaboration," involves a multidisciplinary, stepwise approach that integrates traditional biology with medicinal chemistry. biocryst.comcore.ac.uk
The journey to this compound began with the identification of a target protein crucial in disease pathways and the mapping of its three-dimensional molecular structure, particularly the active binding site. biocryst.com Advanced technologies such as X-ray crystallography are employed to visualize the intricate details of how initial fragments or lead compounds bind to the target. gardp.org This structural insight allows chemists to design new molecules, atom by atom, that are optimized to fit the unique characteristics of the binding site, much like a key is made for a specific lock. biocryst.com
In the case of this compound, this iterative process of design, synthesis, and structural evaluation allowed for the optimization of an initial lead compound, BDP5290. The structural data from the BDP5290-MRCKβ complex revealed key interaction points and areas for improvement. This knowledge guided the design of this compound, which features a distinct azaindole core and a diazaspiro moiety. researchgate.net
Computational Modeling of this compound-MRCK Binding Interfaces (e.g., ATP-binding site)
Computational modeling plays a pivotal role in predicting and analyzing the binding of small molecules to their protein targets. For this compound, computational models were essential for understanding its interaction within the ATP-binding site of MRCKβ. researchgate.net
These models, often built and refined using data from X-ray crystallography, provide a detailed picture of the ligand's pose and its interactions with surrounding amino acid residues. gardp.org Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. gardp.orgglobalresearchonline.net
The crystal structure of MRCKβ in complex with this compound reveals that the inhibitor binds within the ATP-binding site. researchgate.net this compound and a related compound, BDP9066, adopt very similar binding poses. The azaindole portion of the molecule acts as the hinge binder, a common motif in kinase inhibitors, by forming crucial hydrogen bonds with the backbone of the hinge region of the kinase. researchgate.net
Analysis of Specific Molecular Interactions Governing Binding Affinity and Selectivity
The binding affinity of a drug to its target is a critical determinant of its potency and is governed by a variety of non-covalent intermolecular interactions. malvernpanalytical.combmglabtech.com These include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. malvernpanalytical.com A detailed analysis of the this compound-MRCKβ complex structure elucidates the specific interactions responsible for its high affinity and selectivity.
The hydrogen bonds formed by the azaindole core with the hinge region (Asp154 and Tyr156) are a primary contributor to the binding affinity. researchgate.net Furthermore, the diazaspiro moiety introduced in this compound allows for more extensive interactions with the protein compared to earlier inhibitors. researchgate.net This is a key structural modification that enhances binding.
A notable difference between this compound and its predecessor, BDP5290, lies in their interaction with the Phe370 residue. The smaller azaindole of this compound does not displace the side chain of Phe370 upon binding. researchgate.net This avoids the energetic penalty associated with inducing a conformational change in the protein, which likely contributes to the improved affinity of this compound. researchgate.net
The high selectivity of this compound for MRCK over the related ROCK kinases is also a crucial feature. cancertools.orgximbio.com While MRCK and ROCK kinases share similarities in their kinase domains, subtle differences in the ATP-binding pocket are exploited by this compound to achieve this selectivity. ximbio.com Computational models and structural data are vital for understanding and designing these selective interactions.
Table 1: Key Molecular Interactions of this compound with MRCKβ
| Interacting Ligand Moiety | Protein Residue/Feature | Type of Interaction |
|---|---|---|
| Azaindole | Asp154 (backbone C=O) | Hydrogen Bond |
| Azaindole | Tyr156 (backbone N-H) | Hydrogen Bond |
| Diazaspiro | Various residues | Extensive van der Waals contacts |
Contributions of In Silico Approaches to Ligand Optimization and Target Validation
In silico approaches, which encompass a range of computational methods, are indispensable for modern drug discovery, from initial hit identification to lead optimization and target validation. globalresearchonline.netnih.gov These techniques save considerable time and resources by prioritizing compounds for synthesis and experimental testing. globalresearchonline.net
In the development of this compound, in silico methods were likely used for:
Virtual Screening: To screen large libraries of virtual compounds to identify those with a high predicted affinity for the MRCK active site. gardp.org
Ligand Optimization: Computational models helped to rationalize the structure-activity relationships (SAR) observed with a series of compounds, guiding the chemical modifications that led from early fragments to the optimized this compound. frontiersin.orgnih.gov For instance, predicting how changes to the chemical structure would affect binding affinity and selectivity.
Target Validation: By providing potent and selective chemical probes like this compound, the role of MRCK in various cellular processes and diseases can be more accurately investigated. evotec.commdpi.com The ability of this compound to inhibit substrate phosphorylation and induce specific cellular changes helps to validate MRCK as a therapeutic target. medchemexpress.commedkoo.com
The successful development of this compound is a testament to the synergistic combination of structural biology and computational chemistry. These approaches provided a deep understanding of the molecular interactions at play, enabling the rational design of a highly effective and selective kinase inhibitor.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| BDP5290 |
Synthetic Methodologies and Chemical Derivatization Strategies for Bdp8900
Chemical Synthesis Routes for the Azaindole Scaffold of BDP8900
The structural foundation of this compound is based on a 7-azaindole (B17877) scaffold. The discovery of this compound and the related compound BDP9066 involved the structure-guided elaboration of a ligand-efficient 7-azaindole-3-carbonitrile fragment hit referencecitationanalysis.comscience.gov. This indicates that the synthesis likely commenced with or involved the construction of this substituted azaindole core.
While the specific, detailed synthesis routes and methods for the complete this compound molecule are noted as being described in a subsequent manuscript that was in preparation at the time of the primary reports, the use of the 7-azaindole-3-carbonitrile fragment as a starting point is a key piece of information regarding its synthetic origin referencecitationanalysis.comscience.gov. The 7-azaindole backbone has been shown to act as a hinge binder within the target kinase, forming hydrogen bonds with specific residues in the ATP-binding site. The synthesis of such a core structure typically involves established methods for constructing the azaindole ring system, followed by the introduction of substituents at specific positions, such as the carbonitrile group at the 3-position, to arrive at the fragment used for elaboration.
Strategic Derivatization for Structure-Activity Relationship (SAR) Elucidation and Probe Development
Strategic chemical derivatization of the initial 7-azaindole fragment and subsequent intermediates was crucial for the discovery and optimization of this compound as a potent and selective MRCK inhibitor. The process involved structure-guided elaboration, suggesting that structural information about the target kinase (MRCK) and how the fragment binds was used to rationally design modifications to the molecule referencecitationanalysis.comscience.gov.
SAR studies were conducted to understand how changes to the chemical structure impacted the compound's activity and selectivity. A key objective of this derivatization was prioritizing the identification of inhibitors with selectivity for MRCK kinases over closely related kinases such as ROCK1 and ROCK2 referencecitationanalysis.comscience.gov. The resulting compound, this compound, demonstrated significantly greater selectivity for MRCKα and MRCKβ compared to ROCK1 or ROCK2 in in vitro kinase assays referencecitationanalysis.com. For instance, this compound was reported to be >562 times more selective for MRCKβ relative to ROCK1 or ROCK2 in cellular assays measuring myosin light chain phosphorylation science.gov. This high degree of selectivity is a direct outcome of strategic derivatization guided by SAR.
The development of this compound also aimed to create valuable chemical biology tools. Its potency and selectivity allow researchers to use it to probe the biological functions and roles of MRCK kinases in various cellular processes, such as regulating cell morphology, motility, and invasion referencecitationanalysis.com.
Emerging Research Avenues and Future Directions for Bdp8900 Research
Further Elucidation of Underestimated Biological Functions of MRCK Kinases
MRCK kinases (MRCKα, MRCKβ, and MRCKγ) are key downstream effectors of the GTPase Cdc42 and play a significant role in regulating the actin-myosin cytoskeleton. nih.gov Their activity influences fundamental cellular processes including cell motility, epithelial polarization, and phagocytosis. nih.govmdpi.com While they share some substrates with ROCK kinases, such as the myosin light chain (MLC) and the myosin-binding subunit of the MLC phosphatase complex (MYPT1), their regulation and subcellular localization are distinct, suggesting non-overlapping functions. ximbio.comnih.gov
The availability of BDP8900, which exhibits over 562-fold selectivity for MRCK over ROCK kinases, allows for the precise interrogation of MRCK-specific pathways. ximbio.com Future research can leverage this compound to:
Delineate spatial regulation of contractility: Investigate how MRCK, which is often localized to the plasma membrane, and ROCK, which can be activated throughout the cell, differentially regulate MLC phosphorylation and actin-myosin contractility at distinct subcellular locations. ximbio.comnih.gov
Identify novel substrates: Utilize this compound as a tool in phosphoproteomic screens to identify previously unknown substrates of MRCK, thereby uncovering new signaling pathways and cellular functions under its control.
Explore roles in tissue morphogenesis: Given MRCK's established role in epithelial polarization, this compound can be used in developmental biology models to explore its function in the complex cell and tissue remodeling events that occur during morphogenesis. tandfonline.com
Table 1: In Vitro Kinase Inhibition Profile of this compound This table provides a summary of the inhibitory potency of this compound against MRCK and ROCK kinases, highlighting its selectivity.
| Kinase Target | Kᵢ (Inhibitor Constant) |
|---|---|
| MRCKα | 0.030 nM |
| MRCKβ | 0.024 nM |
| ROCK1 | >10,000 nM |
| ROCK2 | >10,000 nM |
Data sourced from Unbekandt M, et al. (2018). mdpi.com
Investigation of this compound's Research Utility in Novel Disease Models beyond Oncological Contexts
While much of the initial research involving MRCK inhibitors has focused on their therapeutic potential in cancers like glioma, skin, and ovarian cancers, the fundamental roles of MRCK kinases suggest their involvement in a wider range of pathologies. mdpi.com this compound serves as an invaluable research tool to explore these non-oncological disease models.
Fibrosis: Chronic fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by aberrant tissue repair and excessive extracellular matrix deposition by activated fibroblasts (myofibroblasts). nih.govelifesciences.org Macrophages are master regulators of this process. nih.gov Given MRCK's role in cell migration and contractility, this compound can be used in preclinical models of lung, liver, or kidney fibrosis to investigate whether inhibiting MRCK can modulate fibroblast activation, macrophage function, and the progression of fibrotic remodeling. jci.org
Neuroinflammation: Neuroinflammatory processes, driven by the activation of microglia and astrocytes, are implicated in the pathology of many neurodegenerative diseases. mdpi.commdpi.com Microglial functions, including migration to injury sites and phagocytosis of cellular debris, are dependent on cytoskeletal reorganization. mdpi.com this compound could be employed in models of diseases like Alzheimer's or Parkinson's to study the specific contribution of MRCK signaling to microglial activation and its impact on neuronal health. lgcstandards.com
Cardiovascular Disease: The regulation of the actin-myosin cytoskeleton is critical for the function of endothelial cells, vascular smooth muscle cells, and cardiomyocytes. nih.gov While MRCKγ expression has been noted in the heart and skeletal muscle, the role of the MRCK family in cardiovascular health and disease is largely unexplored. nih.gov this compound provides a means to investigate the function of MRCK in processes such as endothelial barrier function, vascular tone, and cardiac remodeling in relevant disease models.
Development of Advanced Methodologies for Studying MRCK Signaling
The specificity of this compound makes it an essential component in the development and validation of more advanced tools for studying kinase signaling. Historically, researchers were limited to less specific inhibitors like chelerythrine, which has numerous off-target effects, complicating the interpretation of results. nih.gov
Future methodological advancements incorporating this compound include:
Phospho-specific Antibodies: this compound can be used as a negative control to validate the specificity of newly developed antibodies that recognize MRCK-phosphorylated substrates. This will enable more accurate assessment of MRCK activity in fixed tissues and clinical samples through techniques like immunohistochemistry.
Kinome-wide Screening Validation: In high-throughput screens, such as kinome-wide CRISPR or siRNA screens, that identify MRCK as a potential regulator of a biological process, this compound can be used as a rapid and specific pharmacological tool to validate these genetic findings.
Biosensor Development: The inhibitor can aid in the development and testing of FRET-based or other genetically encoded biosensors designed to report on MRCK kinase activity in real-time within living cells, allowing for precise spatiotemporal analysis of its signaling dynamics.
Exploration of Synergistic Research Combinations Involving this compound
The functional interplay and partial redundancy between MRCK and ROCK kinases suggest that their combined inhibition may be more effective in certain biological contexts. nih.gov Research has shown that for some processes, such as ephrinB-induced endothelial cell retraction, the blockade of both MRCK and ROCK is required for a complete effect. nih.gov This opens up a research avenue focused on synergistic combinations.
This compound is ideally suited for studies aiming to:
Dissect Plasticity in Cancer Invasion: Some cancer cells exhibit migratory plasticity, switching between different modes of invasion that may depend on either MRCK or ROCK signaling. mdpi.com this compound, used alone or in combination with a selective ROCK inhibitor (e.g., Y27632), can help researchers understand this switching mechanism and test whether dual inhibition can block multiple invasive pathways simultaneously. researchgate.net
Identify Synthetic Lethal Interactions: By specifically inhibiting MRCK with this compound, researchers can perform screens to identify other kinases or signaling pathways whose inhibition is synthetically lethal in combination with MRCK blockade. This is a promising strategy for identifying novel combination therapies, particularly in oncology.
Inform the Design of Dual Inhibitors: A detailed understanding of the synergistic effects achieved by combining this compound with other kinase inhibitors can guide the rational design of next-generation dual-specificity compounds, such as the ROCK/MRCK inhibitor DJ4, potentially offering enhanced therapeutic efficacy. mdpi.com
Refinement of Preclinical Models to Enhance Translational Relevance for Basic Research
To bridge the gap between basic research and clinical application, it is crucial to test hypotheses in preclinical models that more accurately recapitulate human disease. The use of a highly selective tool like this compound in these advanced models can yield more translationally relevant data.
Future research will benefit from using this compound in:
3D Organotypic and Organoid Models: These models mimic the complex 3D architecture and cell-matrix interactions of native tissues. ximbio.com Studying the effects of this compound on cell invasion and tissue organization in these systems provides more accurate insights than traditional 2D cell culture. ximbio.com
Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is implanted into immunodeficient mice, maintain the heterogeneity and genetic landscape of the original tumor. Using this compound in a panel of PDX models can help identify genetic signatures or biomarkers that predict sensitivity to MRCK inhibition.
Genetically Engineered Mouse Models (GEMMs): In models where MRCK signaling is known to be a driver of disease, such as in certain models of squamous cell carcinoma driven by elevated MRCKβ expression, this compound can be used to validate MRCK as a therapeutic target in an immunocompetent, in vivo setting. ximbio.com
Table 2: Key Substrates of MRCK Kinases This table lists some of the well-established protein substrates phosphorylated by MRCK kinases, which are central to their biological functions.
| Substrate | Biological Function |
|---|---|
| Myosin Light Chain 2 (MLC2) | Regulates actin-myosin contractility. tandfonline.com |
| Myosin Light Chain Phosphatase (MYPT1) | Inhibition of MYPT1 increases MLC phosphorylation. ximbio.com |
| LIM domain kinase (LIMK) | Regulates actin filament stabilization. tandfonline.com |
| Ezrin-Radixin-Moesin (ERM) family proteins | Link the actin cytoskeleton to the plasma membrane. tandfonline.com |
Q & A
How to formulate a research question for studying BDP8900's biochemical mechanisms?
- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure the question, ensuring specificity. For example:
- Population: Target biological systems or cell lines.
- Intervention: this compound dosage or exposure conditions.
- Comparison: Control groups or alternative compounds.
- Outcome: Measurable effects (e.g., enzyme inhibition, gene expression).
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability and alignment with knowledge gaps . Avoid vague terms; instead, specify mechanisms (e.g., "How does this compound modulate [specific pathway] in [cell type] under [conditions]?") .
Q. What are the key considerations when designing initial experiments for this compound?
- Methodological Answer :
- Define objectives : Align experiments with hypotheses (e.g., "this compound inhibits [target] in vitro").
- Controls : Include positive/negative controls and replicates to minimize variability .
- Variables : Operationalize independent (e.g., concentration) and dependent variables (e.g., cytotoxicity) .
- Pilot testing : Conduct small-scale trials to refine protocols and detect technical issues early .
Q. How to conduct a comprehensive literature review for this compound-related studies?
- Methodological Answer :
- Source selection : Prioritize primary literature (peer-reviewed journals) over textbooks . Use databases like PubMed/Scopus with keywords: "this compound," "[mechanism]," "[application]."
- FAIR principles : Ensure data from literature is Findable, Accessible, Interoperable, and Reusable .
- Critical appraisal : Evaluate study quality using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) .
Advanced Research Questions
Q. How to resolve contradictions in experimental data involving this compound?
- Methodological Answer :
- Identify principal contradictions : Determine if discrepancies arise from methodological variability (e.g., assay protocols) or biological context (e.g., cell-line specificity) .
- Triangulation : Combine multiple methods (e.g., Western blot, mass spectrometry) to validate findings .
- Meta-analysis : Statistically synthesize data from independent studies to assess consistency .
- Example: If conflicting results on this compound’s efficacy exist, compare experimental conditions (e.g., pH, temperature) across studies .
Q. What advanced statistical methods are suitable for dose-response studies of this compound?
- Methodological Answer :
- Non-linear regression : Fit dose-response curves using models like Hill’s equation to estimate EC50/IC50 .
- Bayesian inference : Incorporate prior data to improve parameter estimation in small-sample studies .
- Power analysis : Calculate sample sizes to ensure statistical significance (e.g., G*Power software) .
Table 1 : Sample Size Calculation for Dose-Response Study
| Effect Size (Cohen’s d) | Alpha (α) | Power (1-β) | Required Sample Size |
|---|---|---|---|
| 0.8 | 0.05 | 0.90 | 34 per group |
| 0.5 | 0.05 | 0.80 | 64 per group |
| Based on two-tailed t-test assumptions . |
Q. How to ensure reproducibility in this compound experiments?
- Methodological Answer :
- Detailed protocols : Document reagent sources (e.g., catalog numbers), instrument settings, and environmental conditions .
- Pre-registration : Submit experimental designs to platforms like OSF to reduce bias .
- Open data : Share raw datasets and analysis code via repositories like Zenodo .
Methodological Frameworks
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
